molecular formula C6H5ClFN B6238035 3-chloro-4-fluoro-2-methylpyridine CAS No. 1227580-35-9

3-chloro-4-fluoro-2-methylpyridine

Cat. No.: B6238035
CAS No.: 1227580-35-9
M. Wt: 145.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-2-methylpyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-2-methylpyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under basic conditions . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing efficient fluorinating and chlorinating reagents. The use of advanced catalytic systems and controlled reaction conditions ensures the consistent production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated and chlorinated derivatives, while cross-coupling reactions can produce complex aromatic compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-2-methylpyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of chlorine and fluorine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-fluoro-4-methylpyridine
  • 2-chloro-4-fluoro-6-methylpyridine
  • 4-chloro-3-fluoro-2-methylpyridine

Uniqueness

3-chloro-4-fluoro-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

1227580-35-9

Molecular Formula

C6H5ClFN

Molecular Weight

145.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.